![molecular formula C10H11BrClNO B13074370 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol](/img/structure/B13074370.png)
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol is an organic compound that features a phenol group substituted with bromine, chlorine, and an amino(cyclopropyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol can be achieved through a multi-step process involving the introduction of the amino(cyclopropyl)methyl group, followed by bromination and chlorination reactions. One common method involves the following steps:
Formation of the cyclopropylmethylamine: This can be synthesized by reacting cyclopropylmethyl bromide with ammonia.
Amination: The cyclopropylmethylamine is then reacted with a suitable phenol derivative to introduce the amino(cyclopropyl)methyl group.
Bromination and Chlorination: The final steps involve the selective bromination and chlorination of the phenol ring to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Amino(cyclopropyl)methyl]-4-bromo-6-fluorophenol: Similar structure but with a fluorine substituent instead of chlorine.
2-[Amino(cyclopropyl)methyl]-4-chloro-6-bromophenol: Similar structure but with the positions of bromine and chlorine swapped.
2-[Amino(cyclopropyl)methyl]-4-bromo-6-iodophenol: Similar structure but with an iodine substituent instead of chlorine.
Uniqueness
2-[Amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol is unique due to the specific combination of substituents on the phenol ring, which can result in distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H11BrClNO |
|---|---|
Molekulargewicht |
276.56 g/mol |
IUPAC-Name |
2-[amino(cyclopropyl)methyl]-4-bromo-6-chlorophenol |
InChI |
InChI=1S/C10H11BrClNO/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,9,14H,1-2,13H2 |
InChI-Schlüssel |
NHQMHPRTARNCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2=C(C(=CC(=C2)Br)Cl)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


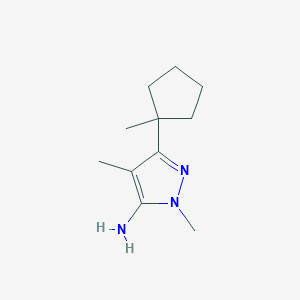
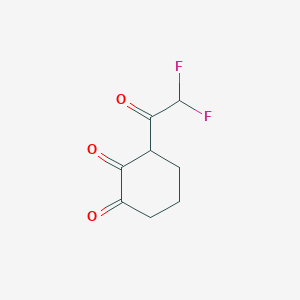
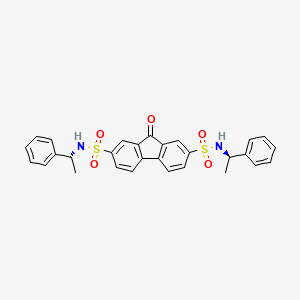
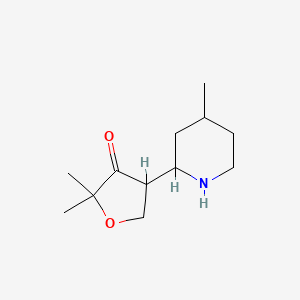
![(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid](/img/structure/B13074314.png)

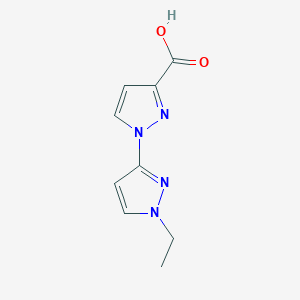

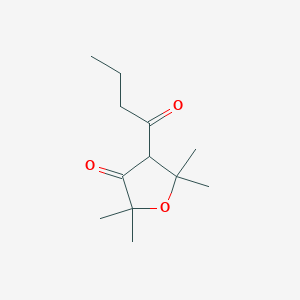
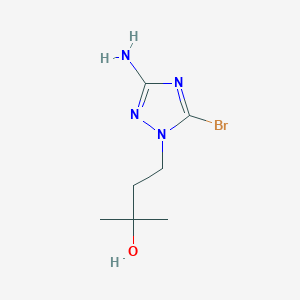
![1-[6-(3-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one](/img/structure/B13074332.png)
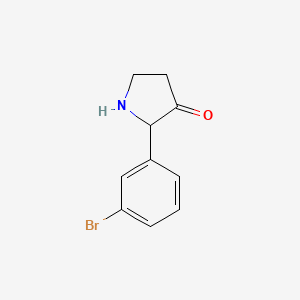
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine](/img/structure/B13074341.png)
![(1S,6R,7S)-7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13074346.png)
